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Tallysomycin S10B - 76069-32-4

Tallysomycin S10B

Catalog Number: EVT-14579238
CAS Number: 76069-32-4
Molecular Formula: C59H91N19O26S2
Molecular Weight: 1546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tallysomycin S10B is a glycopeptide. It has a role as a metabolite.
Tallysomycin S10B is a natural product found in Streptoalloteichus hindustanus with data available.
Overview

Tallysomycin S10B is a biosynthetic derivative of the natural antibiotic tallysomycin B, which belongs to the family of antitumor antibiotics known as bleomycins. This compound is notable for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth. The structural modification that defines tallysomycin S10B involves the substitution of spermidine with 1,4-diaminobutane as the terminal amine moiety. This alteration has implications for its biological activity and toxicity profile compared to other members of the tallysomycin family.

Source and Classification

Tallysomycin S10B is produced through a process known as precursor amine-feeding fermentation, where specific precursors are fed to microbial cultures that synthesize the antibiotic. This method allows for the generation of modified compounds that retain or enhance the biological activity of their parent molecules. Tallysomycin S10B is classified within the larger category of antitumor antibiotics and is structurally related to other compounds in the bleomycin family, which are known for their ability to induce DNA damage in cancer cells.

Synthesis Analysis

The synthesis of tallysomycin S10B primarily involves fermentation techniques, where microbial strains are genetically engineered or selected for their ability to produce specific metabolites. The precursor amine-feeding strategy enhances the production of this derivative by providing a direct source of the modified amine group necessary for its structure.

Technical details regarding its synthesis reveal that specific strains of Streptomyces species are often utilized due to their natural capacity to produce various antibiotics. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize yield and purity.

Molecular Structure Analysis

Tallysomycin S10B possesses a unique molecular structure characterized by its glycosidic linkages and amino acid components. The compound's structure can be elucidated through techniques such as carbon-13 nuclear magnetic resonance spectroscopy, which confirms the presence of 1,4-diaminobutane in place of spermidine.

Structural Data

  • Molecular Formula: C₁₄H₁₉N₃O₄S
  • Molecular Weight: Approximately 319.38 g/mol
  • Key Functional Groups: Amino groups, thiazole ring
Chemical Reactions Analysis

Tallysomycin S10B undergoes various chemical reactions typical of antitumor antibiotics. Its mechanism primarily involves the formation of free radicals that lead to DNA strand breaks in cancer cells. The compound's reactivity can also be influenced by environmental factors such as pH and temperature.

Technical Details

  • Reactivity with DNA: Tallysomycin S10B interacts with DNA through oxidative mechanisms, resulting in cleavage.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH levels or high temperatures.
Mechanism of Action

The mechanism by which tallysomycin S10B exerts its antitumor effects involves several steps:

  1. Cell Entry: The compound penetrates cell membranes via passive diffusion or active transport mechanisms.
  2. DNA Interaction: Once inside the cell, tallysomycin S10B binds to DNA, leading to strand breaks.
  3. Cell Cycle Arrest: The resultant DNA damage triggers cellular checkpoints, causing cell cycle arrest and apoptosis in cancerous cells.

Data from studies indicate that while tallysomycin S10B is effective against certain tumor types (e.g., sarcoma 180), it shows reduced activity against others (e.g., leukemia P388), highlighting its selective cytotoxicity.

Physical and Chemical Properties Analysis

Tallysomycin S10B exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and methanol; limited solubility in organic solvents.
  • Stability: Maintains stability under standard laboratory conditions but should be protected from light and moisture.

Relevant Data

  • Melting Point: Approximately 150°C
  • pKa Values: Indicative of its acidic and basic functional groups.
Applications

Tallysomycin S10B has significant potential in scientific research and clinical applications:

  • Antitumor Agent: Used in experimental therapies for various cancers due to its ability to induce apoptosis in malignant cells.
  • Research Tool: Serves as a model compound for studying DNA damage mechanisms and developing new anticancer drugs.
  • Fluorescence Labeling: Recent studies have explored fluorescent derivatives of tallysomycin S10B for imaging applications in biological research.
Biosynthesis and Genetic Engineering of Tallysomycin S10B

Biosynthetic Gene Clusters in Streptoalloteichus hindustanus

Tallysomycin S10B (TLM S10b) is biosynthesized by the actinomycete Streptoalloteichus hindustanus E465-94 ATCC 31158 through a complex gene cluster spanning approximately 80.2 kilobases of genomic DNA. This cluster harbors 40 open reading frames (ORFs), with 30 ORFs directly dedicated to tallysomycin biosynthesis [1]. The core enzymatic machinery includes:

  • Nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules
  • A polyketide synthase (PKS) gene encoding one PKS module
  • Genes for deoxysugar biosynthesis and attachment (7 genes)
  • Auxiliary genes for resistance, regulation, and tailoring reactions

Comparative genomics reveals that the TLM cluster shares >80% sequence homology with the bleomycin (BLM) biosynthetic cluster from Streptomyces verticillus, with 25 out of 30 ORFs exhibiting striking similarities [1] [4]. Key differentiating features include the presence of a unique three-gene operon (tlmHJK) responsible for L-talose biosynthesis and attachment—a sugar moiety absent in BLMs [7]. Genetic confirmation was achieved through targeted knockout of the glycosyltransferase gene tlmE, which abolished TLM production, while complementation with functional tlmE restored biosynthesis [1].

Table 1: Core Components of the Tallysomycin Biosynthetic Gene Cluster

Functional CategoryGene(s)Enzyme FunctionProduct Feature
NRPS AssemblytlmI, tlmII, tlmIIIMultimodular NRPSPeptide backbone
PKS ModuletlmIVType I PKSValerate-derived polyketide unit
Sugar BiosynthesistlmCDEFGNucleotide sugar synthesisDisaccharide moiety (L-gulose-D-mannose)
Tailoring EnzymestlmHJKHydroxylation/glycosylationL-Talose attachment
ResistancetlmRSelf-resistance proteinBinding protein

Enzymatic Pathways for Peptide-Polyketide Hybrid Assembly

The TLM scaffold is constructed through a convergent NRPS-PKS hybrid pathway involving linearly organized enzymatic modules:

  • Loading Module: Adenylation (A) domain activates L-serine, which is tethered to the peptidyl carrier protein (PCP) and condensed with the subsequent module
  • Extension Modules: Six NRPS modules incorporate L-aspartate, L-threonine, L-alanine, (2R,3R,4S)-4-methylproline, and two cysteines—the latter cyclized to thiazolines via cyclization (Cy) domains
  • Polyketide Extension: A type I PKS module extends the chain with a valerate-derived unit using malonyl-CoA extender units
  • Termination: The completed peptide-polyketide chain is released by a thioesterase (TE) domain [6] [10]

A critical biosynthetic bottleneck is the formation of the glycosylcarbinolamide at C-41. The α-ketoglutarate-dependent hydroxylase TlmH catalyzes dual hydroxylation at C-41 and C-42, generating a labile carbinolamide intermediate. This intermediate is stabilized by TlmK-mediated glycosylation with 4-amino-4,6-dideoxy-L-talose [7] [8]. Without TlmK, the carbinolamide decomposes into amide (TLM K-1) and aldehyde fragments that further oxidize to carboxylic acids (TLM K-2–K-5) [8].

Table 2: Enzymatic Assembly Line for Tallysomycin Core Structure

ModuleDomain OrganizationIncorporated UnitChemical Modification
NRPS LoadingA-PCPL-SerineN-acetylation
NRPS Module 1C-A-PCPL-Aspartateβ-hydroxylation
NRPS Module 2C-A-PCP-EpL-ThreonineEpimerization (D-configuration)
NRPS Module 3C-A-PCPL-Alanine
NRPS Module 4C-A-PCP(2R,3R,4S)-4-methylprolineCyclization
NRPS Module 5C-A-PCP-CyCysteineThiazoline formation
NRPS Module 6C-A-PCP-CyCysteineThiazoline formation
PKS ModuleKS-AT-KR-ACPMalonyl-CoAReduction to β-alcohol
TerminationTEMacrocyclization and release

Role of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

The NRPS and PKS megasynthases exhibit a collinear assembly logic where each module incorporates a specific monomer:

  • NRPS Domains: Adenylation (A) domains recruit amino acids with strict specificity, while condensation (C) domains form peptide bonds. Cy domains catalyze thiazoline ring formation from cysteine residues, and oxidation (Ox) domains convert thiazolines to bithiazoles [4]
  • PKS Domains: The ketosynthase (KS) domain initiates chain elongation by decarboxylating malonyl-CoA, the acyltransferase (AT) selects extender units, and the ketoreductase (KR) reduces the β-carbonyl to a hydroxyl group [10]

Notably, the bithiazole formation in TLMs involves a catalytic puzzle: Although the NRPS-0 and NRPS-1 modules for cysteine incorporation possess identical domain architectures (A-PCP-Cy-Ox) in both BLM and TLM clusters, ZBM produces a thiazolinyl-thiazole moiety instead of a bithiazole. Biochemical evidence supports three scenarios:

  • The Ox domain in BLM/TLM acts iteratively to oxidize both thiazolines
  • An unidentified oxidase converts the second thiazoline
  • A reductase (Zbm-Orf2) in ZBM reduces one thiazole to thiazoline [4]

Gene knockout of zbm-orf2 abolished zorbamycin production, supporting the reductase hypothesis for structural diversification within the BLM family [4].

Combinatorial Biosynthesis Strategies for Structural Diversification

Combinatorial biosynthesis has enabled rational engineering of TLM analogs with modified bioactivities:

  • Disaccharide Engineering: Heterologous expression of the zbmGL genes from the zorbamycin (ZBM) cluster in the S. hindustanus ΔtlmH mutant SB8005 replaced the native disaccharide (L-gulose-3-O-carbamoyl-D-mannose) with ZBM’s 6′-deoxygulose variant. This yielded 6′-deoxy-TLM H-1, which lacks the 6′-OH group [3] [6]
  • Aglycone Hybridization: The same mutant produced TLM H-1 (22-desmethyl-BLM aglycone with TLM C-terminal amine), serving as a scaffold for glycosylation with non-native sugars [6]

DNA cleavage assays revealed that 6′-deoxy-TLM H-1 exhibits ~30% reduced activity compared to TLM H-1 and BLM A₂, demonstrating the critical role of the 6′-hydroxyl in DNA recognition and cleavage efficiency [3]. This structural alteration fine-tunes the molecule’s ability to position its metal-binding domain optimally near DNA target sites [7].

Table 3: Engineered Tallysomycin Analogs and Their DNA Cleavage Activities

AnalogStructural ModificationsDNA Cleavage EfficiencyBiosynthetic Route
TLM S10bTerminal amine: spermidine → 1,4-diaminobutaneComparable to BLMPrecursor-directed biosynthesis
TLM H-1Aglycone: 22-desmethyl + no talose~95% of BLM A₂ΔtlmH mutant
6′-Deoxy-TLM H-1Aglycone: TLM H-1 + 6′-deoxygulose~70% of TLM H-1zbmGL expression in ΔtlmH
TLM K-1Hydrolyzed carbinolamide (amide)<5% of TLM AΔtlmK mutant

Genetic Manipulation of Terminal Amine Moieties for Analog Production

The terminal amine moiety of TLMs is incorporated through flexible adenylation domains in the final NRPS module, enabling precursor-directed biosynthesis:

  • Native Pathway: The NRPS termination module activates spermidine for attachment to the TLM core, yielding TLM B
  • Engineering Strategy: Supplementing fermentation broths with alternative diamines redirects biosynthesis:
  • 1,4-Diaminobutane → Tallysomycin S10b
  • Agmatine → Tallysomycin A [6] [9]

TLM S10b—the most clinically evaluated analog—was generated by feeding S. hindustanus with 1,4-diaminobutane, replacing the native spermidine tail. This modification retained potent DNA cleavage activity while reducing acute and nephrotoxic effects in preclinical models. Carbon-13 NMR confirmed structural identity, showing resonances consistent with diaminobutane-derived carbons [6]. Despite promising preclinical data, TLM S10b showed idiosyncratic pulmonary toxicity in Phase II trials and failed to advance clinically [9].

Properties

CAS Number

76069-32-4

Product Name

Tallysomycin S10B

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-(4-aminobutylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C59H91N19O26S2

Molecular Weight

1546.6 g/mol

InChI

InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)64)23(9-30(62)83)69-11-22(61)47(65)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(66)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(63)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-5-7-60/h12,15-17,19-23,27-29,32,34-45,53,56-58,69,79-82,85-91H,5-11,13-14,60-61,63H2,1-4H3,(H2,62,83)(H2,65,92)(H2,66,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,64,75,77)/t19-,20-,21+,22+,23+,27+,28+,29-,32-,34+,35+,36-,37-,38-,39+,40-,41+,42?,43+,44+,45+,53?,56+,57-,58+/m1/s1

InChI Key

MCUABSGWIRKSSZ-IZQRLZLVSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N

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